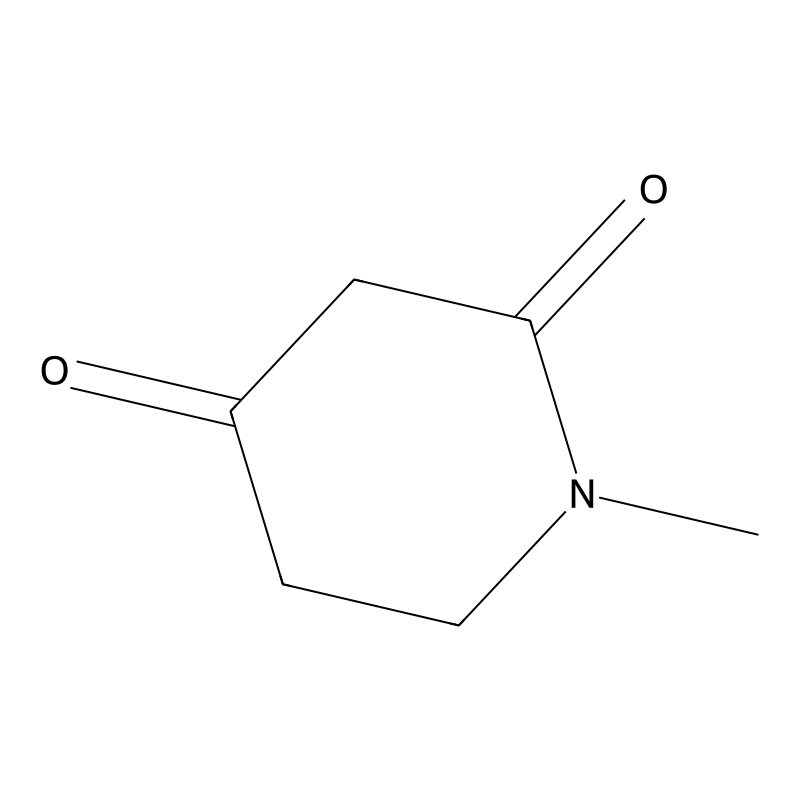

1-Methylpiperidine-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Pharmaceutical Compounds

Development of Dual Inhibitors for Cancer Therapy

Antioxidant Applications

Scientific Field: Biochemistry

Application Summary: The antioxidant properties of piperidine derivatives, including those derived from 1-Methylpiperidine-2,4-dione, are explored for their potential to scavenge free radicals and protect against oxidative stress.

Experimental Procedures: These derivatives are subjected to assays that measure their ability to inhibit oxidation processes in biological systems, often compared to standard antioxidants.

Results: Certain derivatives exhibit significant antioxidant activity, suggesting their utility in mitigating oxidative damage in biological contexts .

Neuropharmacology

Scientific Field: Neurology

Application Summary: In neuropharmacology, 1-Methylpiperidine-2,4-dione derivatives are investigated for their therapeutic potential in treating neurological disorders due to their modulatory effects on central nervous system receptors.

Experimental Procedures: Derivatives are tested in animal models for their efficacy in alleviating symptoms of neurological disorders. Behavioral assays, along with biochemical analyses, are employed to assess their impact.

Results: Some derivatives have shown promising results in improving cognitive functions and reducing neurodegenerative symptoms, warranting further investigation .

Agricultural Chemistry

Scientific Field: Agrochemistry

Application Summary: 1-Methylpiperidine-2,4-dione is researched for its use in developing novel pesticides and herbicides, leveraging its chemical structure to disrupt biological pathways in pests and weeds.

Experimental Procedures: The compound is incorporated into formulations and tested on various agricultural pests and plants. Efficacy is measured by the rate of pest mortality and inhibition of weed growth.

Results: Preliminary tests indicate that certain formulations can effectively control pest populations and inhibit weed proliferation without significant toxicity to non-target species .

Material Science

Scientific Field: Material Chemistry

Experimental Procedures: The compound is polymerized under controlled conditions, often requiring initiators and specific temperatures to form the desired polymeric structures.

Results: The resulting polymers exhibit unique properties such as biodegradability and drug encapsulation capabilities, making them suitable for further development in biomedical applications .

Catalysis in Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: 1-Methylpiperidine-2,4-dione is investigated for its role as an organocatalyst in various organic synthesis reactions, particularly those involving enantioselective transformations.

Experimental Procedures: The compound is used in catalytic amounts to facilitate reactions under mild conditions, often in the presence of a co-catalyst. Reaction progress is monitored using techniques like HPLC and chiral GC.

Results: The use of 1-Methylpiperidine-2,4-dione has led to improved yields and enantioselectivity in the synthesis of several organic compounds, with some reactions achieving over 90% enantiomeric excess .

Peptide Research

Scientific Field: Peptide Science

Application Summary: The reactivity of 1-Methylpiperidine-2,4-dione is utilized in peptide research for the synthesis of cyclic peptides and peptidomimetics, which have therapeutic potential.

Experimental Procedures: Synthetic strategies involve the cyclization of linear peptides using 1-Methylpiperidine-2,4-dione as a key building block. The cyclization efficiency is optimized through various coupling methods.

Results: Cyclic peptides synthesized using this approach have shown enhanced stability and bioactivity compared to their linear counterparts, making them promising candidates for drug development .

Chemical Sensors

Scientific Field: Analytical Chemistry

Application Summary: Derivatives of 1-Methylpiperidine-2,4-dione are being developed as chemical sensors for the detection of ions and small molecules, due to their selective binding properties.

Experimental Procedures: The sensing capabilities are evaluated through spectroscopic methods, where changes in absorbance or fluorescence indicate the presence of the analyte.

Polymer Additives

Scientific Field: Polymer Science

Application Summary: 1-Methylpiperidine-2,4-dione is explored as an additive in polymer formulations to improve material properties such as thermal stability and mechanical strength.

Experimental Procedures: The compound is incorporated into polymers during the polymerization process, and the resulting materials are subjected to various stress tests to evaluate performance enhancements.

Results: Polymers with 1-Methylpiperidine-2,4-dione additives have shown improved resistance to degradation and enhanced mechanical properties, which could extend their applications in various industries .

Environmental Remediation

Scientific Field: Environmental Science

Application Summary: Research is conducted on the use of 1-Methylpiperidine-2,4-dione derivatives in environmental remediation, particularly in the adsorption and breakdown of pollutants.

Experimental Procedures: The compounds are tested for their ability to adsorb and catalyze the degradation of various environmental contaminants in water and soil samples.

Results: Initial studies indicate that these derivatives can effectively reduce pollutant levels, suggesting their potential use in cleaning up contaminated sites .

Nanotechnology

Scientific Field: Nanoscience

Application Summary: 1-Methylpiperidine-2,4-dione is being studied for its application in the synthesis of nanomaterials, where it acts as a precursor or stabilizing agent.

Experimental Procedures: The compound is used in the preparation of nanoparticles, with its role varying from a core component to a surface modifier, influencing the size and distribution of the nanoparticles.

Results: The synthesized nanomaterials exhibit unique properties, such as enhanced catalytic activity and drug delivery potential, due to the incorporation of 1-Methylpiperidine-2,4-dione .

1-Methylpiperidine-2,4-dione is an organic compound with the molecular formula C6H9NO2. It is a derivative of piperidine, characterized by a six-membered heterocyclic amine structure. The compound is notable for its biological activity, including anti-inflammatory and analgesic properties, making it a subject of interest in medicinal chemistry and pharmacology .

- Currently, there is no scientific research readily available detailing a specific mechanism of action for MPD.

- As with any unknown compound, it is advisable to handle MPD with caution in a laboratory setting following standard protocols for organic chemicals.

- Oxidation: This compound can be oxidized to form different derivatives, often utilizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions are common for carbonyl compounds; 1-Methylpiperidine-2,4-dione can be reduced to yield other piperidine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, depending on the nucleophiles and electrophiles involved .

The biological activity of 1-Methylpiperidine-2,4-dione is primarily associated with its anti-inflammatory and analgesic effects. These activities are believed to arise from its interaction with specific biochemical pathways, although the exact mechanisms remain under investigation. The compound has shown potential in developing new therapeutic agents due to these properties .

Synthetic Routes

1-Methylpiperidine-2,4-dione can be synthesized through several methods:

- Traditional Methods: These typically involve the transformation of carbonyl compounds. A common route includes reacting a ketone with an amine to form a 1,3-diketone. The carbonyl group of this diketone can then react with an aldehyde to form an enamine, which may be reduced to yield the desired product.

- Novel Methods: Recent advancements have introduced anionic enolate rearrangements as complementary methods for synthesizing structurally diverse compounds in both racemic and enantiopure forms .

Industrial Production

Industrial synthesis generally mirrors laboratory methods but may include additional purification and quality control steps to meet specific standards for pharmaceutical applications .

1-Methylpiperidine-2,4-dione has several applications across various fields:

- Chemistry: It serves as a building block in synthesizing more complex organic molecules.

- Biology: Its biological activity makes it a candidate for further research into therapeutic applications.

- Medicine: The compound's analgesic and anti-inflammatory properties are of interest for developing new medications.

- Industry: It is utilized in producing various pharmaceuticals and chemical products .

Several compounds share structural similarities with 1-Methylpiperidine-2,4-dione. A comparison highlights its unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Piperidine | Six-membered heterocyclic amine | Basic structure without dione functionality |

| Piperidinone | Derivative of piperidine | Contains a ketone functional group |

| Spiropiperidines | Spirocyclic structure involving piperidine | Distinct spirocyclic arrangement |

| 1-Methylpyrrolidine-2,4-dione | Similar dione structure | Differentiated by the pyrrolidine base |

Uniqueness

1-Methylpiperidine-2,4-dione stands out due to its specific substitution pattern and resultant biological activities. Its ability to undergo various

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant